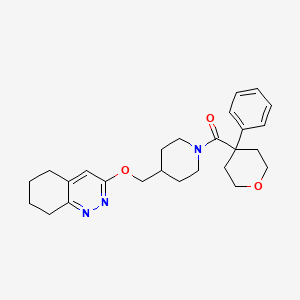

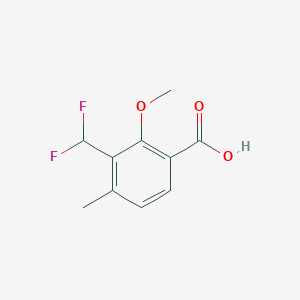

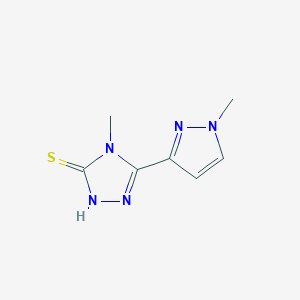

![molecular formula C17H16N2OS2 B3011406 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898433-62-0](/img/structure/B3011406.png)

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, also known as BMT-047, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide derivatives have been explored for their potential anticancer activities. For instance, a study by Ravinaik et al. (2021) synthesized a series of substituted benzamides, including structures similar to the chemical , and evaluated their effectiveness against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the efficacy of the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Gelation Behavior and Supramolecular Chemistry

Another area of research involves the gelation properties of similar benzamide derivatives. Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior in ethanol/water and methanol/water mixtures. The study highlighted the role of methyl functionality and S⋯O interaction in influencing the gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Stearoyl-CoA Desaturase-1 Inhibition

In the field of enzyme inhibition, derivatives of this compound have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. Uto et al. (2009) reported the identification of a compound with potent inhibitory activity against both murine and human SCD-1, demonstrating a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).

Antimicrobial and Antifungal Properties

These benzamide derivatives have also been explored for their antimicrobial and antifungal properties. For example, Narayana et al. (2004) synthesized various 2-hydroxy benzamides and their derivatives, evaluating them for antifungal activity. The results indicated potential applications in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Anti-Inflammatory Activity

Compounds similar to this compound have shown potential as anti-inflammatory agents. Lynch et al. (2006) synthesized benzamide derivatives based on thiazole and thiazoline, finding that some of these compounds exhibited anti-inflammatory activity across certain concentration ranges without adverse effects on myocardial function (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDBDJHBOCJSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)